Octanoic-d15 acid

描述

- 辛酸-d15,也称为辛酸-d15,是辛酸(CAS 号:124-07-2)的氘代衍生物。

- 它天然存在于椰子油和母乳中。

- 作为一种油状液体,它具有轻微的不愉快油脂味,在水中微溶 .

准备方法

合成路线: 辛酸-d15 可以通过用氘 (D) 取代辛酸 (C8H16O2) 中的氢原子来合成。

反应条件: 氘交换反应通常用于制备氘代化合物。

工业生产: 虽然辛酸-d15 的具体工业生产方法没有被广泛记录,但它可以通过化学合成或同位素交换反应获得。

化学反应分析

Neutralization Reactions

Octanoic-d15 acid reacts exothermically with bases to form deuterated carboxylate salts and water. For example:

This reaction is critical in industrial processes requiring pH adjustment or salt formation .

Key Data :

| Reactant | Product | Conditions |

|---|---|---|

| Strong bases (e.g., NaOH) | Deuterated octanoate salts | Room temperature, exothermic |

Reactions with Metals

Active metals (e.g., iron, aluminum) react with this compound to produce hydrogen gas and metal carboxylates:

This reaction can lead to corrosion of metal containers, particularly in humid environments .

Decomposition Pathways

Under extreme conditions (e.g., high heat), this compound decomposes into carbon oxides (CO, CO₂) and water. Prolonged exposure to oxidizing agents accelerates decomposition .

Decomposition Products :

Cyanide Salts

Reacts with cyanide salts to release toxic hydrogen cyanide (HCN):

This reaction poses significant safety risks in industrial settings .

Oxidizing Agents

Violent reactions occur with strong oxidizers (e.g., peroxides), releasing heat and potentially causing combustion .

Biochemical Reactions

In enzymatic studies, this compound serves as a substrate for Claisen condensations. For example, the ketosynthase NocG catalyzes its reaction with hexanoyl-ACP thioesters to form β-ketoacids:

This reaction is pivotal in the biosynthesis of nocuolin A, a cyanobacterial metabolite .

Kinetic Isotope Effects :

Deuterium substitution slows reaction rates in enzymatic systems due to increased bond strength (C-D vs. C-H) .

Incompatible Materials

| Material | Hazard |

|---|---|

| Strong oxidizers (e.g., HNO₃) | Fire/explosion risk |

| Diazocompounds | Releases flammable gases |

| Sulfides | Generates toxic H₂S |

科学研究应用

化学: 辛酸-d15 是 NMR 光谱和代谢研究中的一种宝贵工具。

生物学: 它可用于研究脂类代谢和膜转运过程。

医药: 研究探索了它在抗菌特性和作为膳食补充剂方面的潜力。

工业: 源自辛酸-d15 的酯在香料和染料生产中得到应用。

作用机制

- 辛酸-d15 的确切作用机制取决于其具体的应用。

- 它可能与细胞膜、酶或代谢途径相互作用,影响脂类代谢和信号传导。

相似化合物的比较

- 辛酸-d15 由于其氘标记而独一无二。

- 类似化合物: 其他脂肪酸,如己酸和癸酸,具有结构相似性,但缺乏氘取代。

生物活性

Octanoic-d15 acid, also known as octanoic acid-d15 or caprylic acid-d15, is a deuterated form of octanoic acid, a medium-chain saturated fatty acid. This compound has garnered attention for its various biological activities, particularly in the fields of microbiology and metabolic research. This article delves into the biological activity of this compound, presenting research findings, case studies, and relevant data.

- Molecular Formula : CHDO

- Molecular Weight : 159.30 g/mol

- Density : 1.005 g/mL at 25ºC

- Boiling Point : 237ºC

- Melting Point : 16ºC

Antimicrobial Properties

Octanoic acid has demonstrated significant antimicrobial activity against various bacterial strains. The following table summarizes its effectiveness against specific bacteria:

| Bacterial Strain | IC80 (μM) |

|---|---|

| Streptococcus mutans | <125 |

| Streptococcus gordonii | <125 |

| Fusobacterium nucleatum | 1,403 |

| Porphyromonas gingivalis | 2,294 |

These results indicate that octanoic acid is particularly effective against oral bacteria, which may have implications for dental health and the prevention of periodontal diseases .

Metabolic Implications

Research has shown that octanoic acid levels are elevated in patients with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a metabolic disorder characterized by an inability to metabolize medium-chain fatty acids effectively. This condition leads to hypoketotic hypoglycemia and medium-chain dicarboxylic aciduria . The presence of octanoic acid in plasma can serve as a biomarker for diagnosing this deficiency.

Case Studies

-

Case Study on MCAD Deficiency :

A study published in the New England Journal of Medicine highlighted the role of stable-isotope dilution measurement for diagnosing MCAD deficiency by analyzing urinary metabolites, including octanoic acid derivatives. This method allows for precise quantification and has improved diagnostic accuracy for metabolic disorders . -

Antioxidant Properties :

Octanoic acid is a precursor to alpha-lipoic acid (ALA), which has been studied for its antioxidant properties. ALA has shown potential benefits in managing diabetic neuropathy and improving nerve conduction velocity in clinical trials. The relationship between octanoic acid and ALA suggests that octanoic acid may contribute indirectly to these therapeutic effects .

Research Findings

Recent studies have explored the pharmacokinetics and bioavailability of octanoic acid and its derivatives. For instance:

- Absorption Studies : Research indicates that octanoic acid is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations achieved within 10 to 45 minutes after ingestion. This rapid absorption may enhance its efficacy as a therapeutic agent .

- Food Interaction : The bioavailability of octanoic acid can be influenced by food intake; it is recommended to take supplements containing octanoic acid at least 30 minutes before or two hours after meals to maximize absorption .

属性

IUPAC Name |

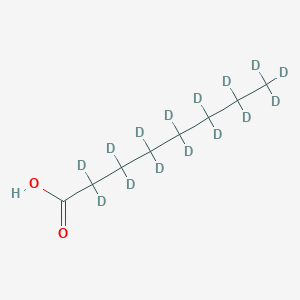

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZKQHOCKIZLMA-PMELWRBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70515035 | |

| Record name | (~2~H_15_)Octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69974-55-6 | |

| Record name | (~2~H_15_)Octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 69974-55-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。